4-Mercaptobenzonitrile
Overview
Description
4-Mercaptobenzonitrile is a chemical compound with the molecular formula C7H5NS and a molecular weight of 135.19 . It is also known by other names such as 4-Cyanobenzenethiol, 4-Cyanothiophenol, 4-Sulfanylbenzonitrile, and p-Cyanobenzenethiol .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, 0.01 wt% mPEG-SH and 2.0 mM 4-MBN were sequentially added into the AuNP dispersion and vortexed for 30 min at room temperature . The process was monitored by SEIRA spectroscopy based on the decreasing band intensities for the carboxylate stretching modes of MHA and increasing intensity of the nitrile stretching of MBN .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H . The structure of this compound has been studied using vibrational sum frequency generation (VSFG) spectroscopy . This technique is powerful for probing the response of molecular catalysts at the electrode interface under bias .Chemical Reactions Analysis
This compound has been used in the development of a surface-enhanced Raman scattering nanoprobe for sulfide detection . In the presence of sulfide, it was first enriched through adsorption by the outer ZIF-8 layer, then destroyed the barrier layer, and subsequently reacted with the Ag shell, leading to changes in the Raman signal .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is typically sold in 1x100 Milligram, 1x250 Milligram, and 1x1 Gram quantities .Scientific Research Applications
Electrostatics at Electrode/SAM/Solution Interfaces
4-Mercaptobenzonitrile (MBN) has been utilized to study electrostatics at interfaces between electrodes, self-assembled monolayers (SAMs), and solutions. Research by Schkolnik et al. (2012) on MBN in SAMs on Au and Ag electrodes using vibrational Stark effect (VSE) showed the ability to determine local electric field strengths and effectively describe the electrostatic potential distribution at these interfaces. This research is pivotal for understanding electrochemical interfaces and designing sensors and devices with enhanced performance (Schkolnik et al., 2012).
Adsorption Mechanisms on Gold Electrodes
Holze (2013) conducted a spectroelectrochemical study comparing the adsorption behaviors of MBN and other aromatic nitriles on gold electrodes. The findings indicate that MBN adsorbs via the sulfur atom, with the cyano group influencing the strength of interaction between MBN and gold. This research contributes to our understanding of molecular adsorption processes on metal surfaces, which is essential for developing improved electrochemical sensors and interfaces (Holze, 2013).
Synthesis of Mercaptobenzonitriles
Taldone et al. (2012) described a method for synthesizing mercaptobenzonitriles from fluorobenzonitriles, highlighting the chemical versatility and synthetic utility of MBN derivatives. This work is significant for the development of new materials and chemicals with potential applications in various fields, including pharmaceuticals and materials science (Taldone et al., 2012).
Molecular Imaging of Functionalized Surfaces
Bhattarai et al. (2018) explored the use of this compound-functionalized silver nanowires through tip-enhanced Raman scattering (TERS) for imaging the optical fields of these nanostructures. This research demonstrates the potential of MBN-functionalized materials in nanotechnology and molecular imaging, offering insights into the local optical properties of nanomaterials (Bhattarai et al., 2018).
In Situ Sensing of Molecular Interfaces
Recent advancements in IR microfluidics have utilized this compound for sensitive monitoring of molecular adsorption at solid–liquid interfaces. Hinrichs et al. (2022) demonstrated the application of MBN in a microfluidic platform for bio-sensing, showcasing its role in enhancing the capabilities of in situ vibrational spectroscopy for studying molecular monolayers and adsorption kinetics (Hinrichs et al., 2022).
Safety and Hazards
4-Mercaptobenzonitrile is considered a controlled product and may require documentation to meet relevant regulations . It is labeled with the GHS07 pictogram and the signal word "Danger" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .
Future Directions
Future research on 4-Mercaptobenzonitrile could focus on its applications in various fields such as catalysis, biomedical processes, and solar cell materials . Further studies could also explore its potential use in the development of new methodologies to control and characterize catalysts confined to electrode surfaces .
Properties
IUPAC Name |
4-sulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPUXVBBHWUOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342852 | |
Record name | 4-mercaptobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36801-01-1 | |
Record name | 4-mercaptobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thiobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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